Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
- Reactants: Piperidine-substituted benzothiazole intermediate and thiophene-2-carboxylic acid.
- Conditions: Coupling reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Reaction: Formation of the final compound through amide bond formation.
Industrial Production Methods
Industrial production of Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant activity against various cancer cell lines .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes that result in its observed effects .
Biochemical Pathways
Similar compounds have been shown to have effects on various biochemical pathways, leading to their observed biological activities .
Pharmacokinetics
Similar compounds have been designed and synthesized, and their in vitro activities have been evaluated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The resulting intermediate is then subjected to further reactions to introduce the piperidine and thiophene moieties.
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Step 1: Formation of Benzothiazole Core
- Reactants: 2-aminobenzenethiol and an aldehyde or ketone.
- Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
- Reaction: Condensation reaction to form the benzothiazole ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can be compared with other benzothiazole derivatives to highlight its uniqueness:
Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone: Similar structure but with a different substitution pattern on the benzothiazole ring.
Benzo[d]thiazol-2-yl(4-(phenyl)piperidin-1-yl)methanone: Similar structure but with a phenyl group instead of a thiophene group.
Benzo[d]thiazol-6-yl(4-(methyl)piperidin-1-yl)methanone: Similar structure but with a methyl group instead of a thiophene group.
The unique combination of the benzothiazole, piperidine, and thiophene moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS No. 1797649-24-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the following key steps:
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Formation of the Benzothiazole Core :
- Reactants : 2-Aminobenzenethiol and an appropriate aldehyde or ketone.
- Conditions : Acidic medium (e.g., hydrochloric acid).
- Reaction : Condensation to form the benzothiazole ring.
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Coupling with Piperidine and Thiophene :
- The benzothiazole intermediate undergoes coupling with thiophene-2-carboxylic acid using a coupling agent like EDCI or DCC to form the final compound through amide bond formation.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of benzothiazole derivatives, including this compound. The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, a related study on benzo[d]imidazo[2,1-b]thiazole derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, indicating that similar benzothiazole compounds may exhibit comparable effects .
The biological activity of this compound may be attributed to its ability to interfere with cellular pathways involved in cancer proliferation and survival. The presence of the piperidine and thiophene moieties could enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
Compound Name | Structure/Functional Groups | Unique Properties |
---|---|---|
Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone | Similar structure but different substitution pattern | Potentially different biological activity |
Benzo[d]thiazol-6-yl(4-(methyl)piperidin-1-yl)methanone | Methyl group instead of thiophene | Variation in solubility and reactivity |
Benzo[b]thiophene derivatives | Contains thiophene moieties | Noted for anti-cancer properties |
This table illustrates how structural variations can influence the biological activity and therapeutic potential of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives:
- Cytotoxicity Studies : In vitro evaluations have shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, often outperforming standard chemotherapeutic agents like tamoxifen .
- Antimicrobial Activity : Some derivatives have demonstrated promising antimicrobial properties, suggesting their potential use in treating infections caused by resistant bacterial strains .
- Neuroprotective Effects : Research indicates that certain benzothiazole compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(13-3-4-14-16(10-13)22-11-18-14)19-7-5-12(6-8-19)15-2-1-9-21-15/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSWHLMUHYOMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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